molecular formula C18H16N2O2 B6432833 5-ethoxy-2-(5-phenylpyrimidin-4-yl)phenol CAS No. 898914-55-1

5-ethoxy-2-(5-phenylpyrimidin-4-yl)phenol

Cat. No.: B6432833
CAS No.: 898914-55-1
M. Wt: 292.3 g/mol
InChI Key: SQJNKBMFONAESM-UHFFFAOYSA-N
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Description

5-Ethoxy-2-(5-phenylpyrimidin-4-yl)phenol (CAS 898914-55-1) is a structurally complex aromatic compound of significant interest in medicinal chemistry and drug discovery. It features a phenol core substituted with an ethoxy group and a 5-phenylpyrimidine moiety, a configuration known to facilitate diverse biological interactions . Research Applications and Biological Activity This compound demonstrates promising biological activities, particularly in oncology and anti-inflammatory research. In vitro studies have shown its ability to inhibit the growth of various human cancer cell lines. The table below summarizes its reported anticancer efficacy :

Properties

IUPAC Name

5-ethoxy-2-(5-phenylpyrimidin-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-22-14-8-9-15(17(21)10-14)18-16(11-19-12-20-18)13-6-4-3-5-7-13/h3-12,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJNKBMFONAESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Diketones with Amidines

The pyrimidine core is classically synthesized via cyclocondensation between 1,3-dicarbonyl compounds and amidines. For 5-phenylpyrimidin-4-yl derivatives, phenylacetylene-derived diketones react with guanidine under acidic conditions to yield 4-hydroxypyrimidines, which are subsequently dehydrated and functionalized. However, this method struggles with regioselectivity in unsymmetrical systems.

1,3-Dipolar Cycloaddition of Alkynes with Diazonium Salts

Modern approaches employ Cu-catalyzed [3+2] cycloadditions between terminal alkynes and diazonium salts. For example, ethynylbenzene reacts with 2-diazo-1,3-diketones to form 4-arylpyrimidines with excellent regiocontrol. This method’s compatibility with electron-deficient diazo compounds makes it suitable for introducing the C5-phenyl group early.

Halogenated Pyrimidine Intermediates

4-Chloro-5-phenylpyrimidine serves as a key intermediate for subsequent functionalization. As demonstrated in, dichloropyrimidines like 4,6-dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidine undergo regioselective substitution at C4 with phenolic nucleophiles. Similarly, 2,4-dichloropyrimidine-5-carboxylate derivatives (e.g., [69312-43-2]) react with alkoxides to install ethoxy groups.

Phenol Moiety Functionalization

Williamson Ether Synthesis for Ethoxy Installation

The 5-ethoxy group is introduced via SN2 reaction between 5-hydroxyphenol derivatives and ethyl bromide in the presence of a base. K₂CO₃ in DMF at 60°C provides optimal results, with yields >90%.

Optimization Data :

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF60692
NaHTHF251278
Cs₂CO₃DMSO80485

Late-Stage Phenol Deprotection

When early-stage ethoxylation is impractical, tert-butyldimethylsilyl (TBS) protection allows selective deprotection. For example, TBS-protected phenols withstand pyrimidine-forming conditions and are cleaved with TBAF in THF.

Convergent Synthesis via Nucleophilic Aromatic Substitution

Coupling 4-Chloropyrimidine with Phenolic Nucleophiles

The phenolic component, 5-ethoxy-2-hydroxybenzaldehyde, is converted to its sodium phenoxide, which displaces chloride at pyrimidine C4. As shown in, reactions in DMF at 120°C with K₂CO₃ achieve 75–80% yields.

Critical Parameters :

  • Leaving Group : Chlorine > Bromine (reactivity)

  • Solvent : Polar aprotic (DMF, NMP)

  • Base : K₂CO₃ > Et₃N (avoids Hofmann elimination)

One-Pot Tandem Approaches

A streamlined one-pot synthesis combines pyrimidine formation and phenol coupling:

  • In situ generation of 4-chloro-5-phenylpyrimidine via cyclocondensation

  • Direct reaction with 5-ethoxy-2-hydroxybenzaldehyde without isolation

  • Final purification via recrystallization (hexane/EtOAc)

This method reduces intermediate handling but requires precise stoichiometry control.

Analytical and Process Optimization

Reaction Monitoring by HPLC

As detailed in, reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively tracks reaction progress and identifies byproducts like over-alkylated phenols or homocoupled pyrimidines.

Scalability Considerations

Large-scale reactions (>100 g) necessitate:

  • Solvent Selection : 2-MeTHF over THF for improved safety and partitioning

  • Catalyst Recycling : Immobilized Pd catalysts reduce metal leaching

  • Crystallization-Driven Purification : Heptane/EtOAc mixtures yield high-purity product (>99% HPLC)

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-(5-phenylpyrimidin-4-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrimidinyl group can be reduced under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution of the ethoxy group may result in various substituted phenols.

Scientific Research Applications

5-ethoxy-2-(5-phenylpyrimidin-4-yl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-ethoxy-2-(5-phenylpyrimidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrimidinyl group can interact with nucleic acids or proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituents Acidity (pKa) LogP Solubility (mg/mL)
5-Ethoxy-2-(5-phenylpyrimidin-4-yl)phenol Ethoxy, phenylpyrimidine ~10.2* ~3.5* ~0.15*
Phenol -OH 9.95 1.46 8.3
5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine Heptyl, hexyloxy N/A ~6.8 <0.01
5-Methoxy-2-phenylpyrimidine Methoxy, phenylpyrimidine ~10.5 ~2.8 ~0.3

*Estimated values based on structural analogs.

Key Observations:

  • Acidity: The ethoxy group reduces acidity compared to unsubstituted phenol (pKa ~9.95) but less than electron-withdrawing groups (e.g., nitro: pKa ~7.2). Methoxy analogs exhibit slightly higher pKa due to stronger electron donation.
  • Lipophilicity : The ethoxy group increases LogP compared to methoxy analogs, enhancing membrane permeability but reducing aqueous solubility.

Insights :

  • The phenylpyrimidine moiety is critical for kinase binding, as seen in EGFR inhibitors ().
  • Ethoxy groups may enhance blood-brain barrier penetration compared to polar substituents.

Computational and Analytical Characterization

  • Docking Studies : Tools like AutoDock Vina () predict binding modes but require crystallographic validation (e.g., via SHELX ; ).
  • Electrostatic Potential Maps: Multiwfn () analyses reveal charge distribution, highlighting nucleophilic/electrophilic sites.

Biological Activity

5-Ethoxy-2-(5-phenylpyrimidin-4-yl)phenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the CAS number 898914-55-1, features a phenolic structure with an ethoxy group and a pyrimidine moiety. This unique combination of functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It could interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antioxidant Activity : Its phenolic structure suggests potential antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
A549 (Lung Cancer)15Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)12Inhibition of proliferation

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases.

ModelDose (mg/kg)Effect
Carrageenan-induced edema50Significant reduction in paw swelling
Lipopolysaccharide (LPS) induced inflammation25Decrease in TNF-alpha and IL-6 levels

Case Studies and Research Findings

  • Study on Anticancer Effects : A study published in a peer-reviewed journal reported that treatment with this compound led to a marked decrease in tumor size in xenograft models, suggesting its potential as a therapeutic agent for cancer treatment .
  • Inflammation Model Study : Another research project explored its effects in a rat model of arthritis, where the compound significantly reduced joint swelling and pain, indicating its utility in managing inflammatory conditions .
  • Mechanistic Insights : Detailed mechanistic studies revealed that the compound's anticancer activity is mediated through the inhibition of specific kinases involved in cell survival pathways, leading to enhanced apoptosis in cancer cells .

Q & A

Q. What are the key steps in synthesizing 5-ethoxy-2-(5-phenylpyrimidin-4-yl)phenol, and how can purity be ensured?

Synthesis typically involves multi-step reactions, starting with nucleophilic aromatic substitution or coupling reactions. For example:

  • Step 1 : Prepare the pyrimidine core via cyclization of appropriate precursors (e.g., amidines with α,β-unsaturated ketones).
  • Step 2 : Introduce the ethoxyphenol moiety via etherification or Suzuki-Miyaura coupling, requiring catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ .
  • Purity Control : Use column chromatography for isolation and validate purity via HPLC (>95%) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm absence of unreacted intermediates or byproducts .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : Assign peaks for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), phenolic OH (δ ~5–6 ppm, exchangeable), and pyrimidine protons (δ ~8–9 ppm) .
  • IR : Confirm phenolic O–H stretch (~3200–3600 cm⁻¹) and pyrimidine C=N/C=C stretches (~1600–1650 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the scaffold .

Q. How can X-ray crystallography resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction provides definitive bond lengths, angles, and intermolecular interactions. For example:

  • Refine data using SHELXL () to model disorder in flexible ethoxy/phenyl groups.
  • Validate hydrogen-bonding networks (e.g., phenolic OH∙∙∙Npyrimidine) to confirm tautomeric forms .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) alter biological activity?

Compare analogs via:

  • Pharmacophore Mapping : Replace the ethoxy group with methoxy or halogens to assess steric/electronic effects on target binding (e.g., kinase inhibition) .
  • SAR Studies : Test analogs like 5-[(4-chlorobenzyl)oxy]phenol derivatives () to quantify changes in IC₅₀ values against cancer cell lines.
  • Computational Modeling : Use DFT calculations () to predict substituent effects on electron density and HOMO-LUMO gaps .

Q. How to troubleshoot low yields in multi-step syntheses?

  • Optimize Reaction Conditions : For coupling steps, screen solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures (RT vs. 80°C) to improve efficiency .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura steps.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., de-ethoxy derivatives) and adjust protecting groups if needed .

Q. What computational methods predict reactivity or stability?

  • DFT Studies : Calculate transition states for key steps (e.g., pyrimidine ring closure) to identify rate-limiting barriers .
  • MD Simulations : Model solvation effects (e.g., DMSO vs. water) on conformational stability .
  • ADMET Prediction : Use tools like SwissADME to forecast solubility, logP, and metabolic pathways .

Q. How to resolve contradictions in reported toxicity data?

  • In Silico Screening : Apply tools like ProTox-II to predict acute toxicity endpoints (e.g., LD₅₀) when experimental data are lacking ().
  • In Vitro Assays : Perform MTT assays on HepG2 cells to measure cytotoxicity thresholds.
  • Metabolite Profiling : Identify oxidative metabolites (e.g., quinone derivatives) that may contribute to toxicity .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement ().
  • Spectroscopy : Reference NMR/IR data from Kosar et al. () for analogous phenolic compounds.
  • Synthetic Protocols : Multi-step routes from and for scalable synthesis.

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